シグリタゾン
概要
説明
シグリタゾンは、1980年代初頭に武田薬品工業が開発したチアゾリジンジオン系化合物のメンバーです . これは、ピオグリタゾンやトログリタゾンなどの他の注目すべき化合物を含むこのクラスの代表的な化合物とみなされています . シグリタゾンは薬剤としては使用されませんでしたが、チアゾリジンジオンの効果に対する大きな関心を集めました . シグリタゾンは、グルコースと脂質の代謝を調節する上で重要な役割を果たすペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)の強力かつ選択的なリガンドです .
2. 製法
シグリタゾンの合成は、容易に入手可能な出発物質から始めて、いくつかの段階を踏みます。重要な段階には、チアゾリジンジオン環の形成とベンジル基の付加が含まれます。合成経路には、通常、次の段階が含まれます。
チアゾリジンジオン環の形成: これは、適切なアミンを酸性条件下でチオエステルと反応させることで達成されます。
ベンジル基の付加: ベンジル基は、ベンジルハライドがチアゾリジンジオン中間体と反応する求核置換反応によって導入されます.
シグリタゾンの工業生産方法では、これらの段階を最適化して、高収率と高純度を実現し、大規模生産に適応させる必要があります。
3. 化学反応解析
シグリタゾンは、以下を含む様々な化学反応を起こします。
酸化: シグリタゾンは、スルホキシドやスルホンを形成するために酸化することができます。
還元: シグリタゾンの還元は、チアゾリジン誘導体の形成につながる可能性があります。
これらの反応で使用される一般的な試薬と条件には、酸化剤(過酸化水素など)、還元剤(水素化リチウムアルミニウムなど)、求核剤(メトキシドナトリウムなど)があります。これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。
科学的研究の応用
シグリタゾンは、特に化学、生物学、医学、および産業の分野において、その科学研究における応用について広く研究されてきました。
化学: シグリタゾンは、チアゾリジンジオンの合成と反応性を研究するためのモデル化合物として役立ちます。
生物学: これは、脂肪細胞形成、分化、血管新生など、細胞プロセスにおけるPPARγの役割を調査するために使用されます.
医学: 臨床的には使用されていませんが、シグリタゾンは糖尿病や卵巣過剰刺激症候群などの疾患における潜在的な治療効果について研究されてきました.
産業: シグリタゾンの研究から得られた知見は、2型糖尿病の治療に使用されている他のチアゾリジンジオン系薬物の開発に貢献してきました.
作用機序
シグリタゾンは、高親和性(EC50は3.0μM)でPPARγリガンド結合ドメインに結合することによって効果を発揮します . この結合はPPARγを活性化し、次にグルコースと脂質の代謝に関与する遺伝子の転写を調節します。 PPARγの活性化は、インスリン感受性の向上、脂肪細胞形成の促進、ヒト臍帯静脈内皮細胞における分化と血管新生の抑制につながります . さらに、シグリタゾンは、ヒト卵胞膜細胞による血管内皮増殖因子(VEGF)の産生を抑制します .
生化学分析
Biochemical Properties
Ciglitazone is a potent and selective PPARγ ligand . It binds to the PPARγ ligand-binding domain with an EC50 of 3.0 μM . This interaction plays a significant role in its biochemical reactions.
Cellular Effects
Ciglitazone has been observed to have various effects on cells. It is active in vivo as an anti-hyperglycemic agent in the ob/ob murine model . Ciglitazone increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cell (HUVEC), and decreases osteoblastogenesis in human mesenchymal stem cells .
Molecular Mechanism
The molecular mechanism of Ciglitazone involves its role as a PPARγ ligand . By binding to the PPARγ ligand-binding domain, it influences various cellular and molecular processes .
Dosage Effects in Animal Models
In C57BL 6J-ob ob mice, treatment with 100 mg/kg Ciglitazone for 2 days elicited a drastic fall in blood glucose
Metabolic Pathways
Ciglitazone’s involvement in metabolic pathways is largely associated with its role as a PPARγ ligand . PPARγ is known to play a crucial role in the regulation of several metabolic pathways, including lipid biosynthesis and glucose metabolism .
準備方法
The synthesis of ciglitazone involves several steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinedione ring and the attachment of the benzyl group. The synthetic route typically involves the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable amine with a thioester under acidic conditions.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinedione intermediate.
Industrial production methods for ciglitazone would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
Ciglitazone undergoes various chemical reactions, including:
Oxidation: Ciglitazone can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of ciglitazone can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
シグリタゾンは、しばしば以下のような他のチアゾリジンジオンと比較されます。
ピオグリタゾン: 強力なインスリン感受性作用と、トログリタゾンに比べて肝毒性のリスクが低いことで知られています.
トログリタゾン: 市販された最初のチアゾリジンジオンでしたが、重度の肝毒性のために撤退されました.
ロシグリタゾン: 作用機序が似ていますが、心臓血管のリスクが関連付けられています.
シグリタゾンのユニークさは、チアゾリジンジオンクラスの代表的な化合物としての役割であり、臨床で使用されている他のチアゾリジンジオンの開発の基礎となっています .
生物活性
Ciglitazone, a member of the thiazolidinedione (TZD) class, is primarily recognized for its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). Although it is not used clinically as a drug, it has been instrumental in the development of other TZD medications. This article explores the biological activity of ciglitazone, focusing on its effects on various biological pathways, enzyme activities, and potential therapeutic applications, particularly in metabolic disorders and cancer.
Ciglitazone activates PPARγ with an effective concentration (EC50) of approximately 3 μM and shows at least 33-fold selectivity over PPARα and PPARδ . This activation leads to several downstream effects, including modulation of glucose metabolism, lipid homeostasis, and anti-inflammatory responses.
Effects on Enzyme Activities
Recent studies have highlighted ciglitazone's impact on key enzymes involved in erythrocyte function:
- Carbonic Anhydrase II (CA II) : Ciglitazone inhibits CA II with an IC50 of 0.0063 mM for hydratase activity and 0.047 mM for esterase activity. This inhibition may contribute to the anemia observed with TZD treatments .
- Glucose-6-Phosphate Dehydrogenase (G6PD) : The compound also inhibits G6PD activity with an IC50 of 0.067 mM, further implicating its role in erythrocyte integrity and function .
Antidiabetic Properties
Ciglitazone exhibits hypoglycemic effects, making it a subject of interest in diabetes research. It enhances insulin sensitivity and promotes adipogenesis by increasing adiponectin levels in various cell types .
Anti-Cancer Activity
Ciglitazone has shown promise in cancer research, particularly regarding bladder cancer. Studies indicate that ciglitazone can induce apoptosis in bladder cancer cell lines (e.g., T24) through both intrinsic and extrinsic pathways. It does so by up-regulating TRAIL (TNF-related apoptosis-inducing ligand) expression and down-regulating anti-apoptotic proteins such as c-FLIP and survivin, thus restoring TRAIL sensitivity in resistant cells .
Case Study: Bladder Cancer
In vivo studies using nude mice demonstrated that ciglitazone treatment significantly inhibited the growth of high-grade bladder tumors derived from T24 cells. The tumor volume in treated mice remained stable compared to control groups, underscoring ciglitazone's potential as an anti-cancer agent .
Anti-Inflammatory Effects
Ciglitazone also exhibits anti-inflammatory properties, which are partially mediated through the upregulation of GILZ (glucocorticoid-induced leucine zipper), a protein that plays a critical role in modulating inflammatory responses . This effect is particularly relevant in conditions characterized by chronic inflammation.
Summary of Biological Activities
Activity | Effect | IC50/EC50 |
---|---|---|
PPARγ Activation | Hypoglycemic effects | EC50 = 3 μM |
Inhibition of CA II | Contributes to anemia | IC50 = 0.0063 mM (hydratase), 0.047 mM (esterase) |
Inhibition of G6PD | Affects erythrocyte integrity | IC50 = 0.067 mM |
Induction of Apoptosis | In bladder cancer cells | - |
Upregulation of TRAIL | Restores sensitivity to TRAIL-induced apoptosis | - |
Anti-inflammatory effects | Modulates immune response | - |
特性
IUPAC Name |
5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFWTZACSRHJQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040757 | |
Record name | Ciglitizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74772-77-3 | |
Record name | Ciglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74772-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciglitazone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ciglitizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[[4-[(1-Methylcyclohexyl)methoxy]phenyl]methyl]-2,4-thiazolidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8QXS1WU8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。